molecular formula C7H8N2O4 B160778 Ethyl orotate CAS No. 1747-53-1

Ethyl orotate

Cat. No.: B160778
CAS No.: 1747-53-1
M. Wt: 184.15 g/mol
InChI Key: OQIITSDYUWKGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl orotate is an ester derivative of orotic acid, which is a pyrimidine carboxylic acid Orotic acid is naturally found in milk whey and is involved in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA this compound is synthesized by esterifying orotic acid with ethanol

Scientific Research Applications

Ethyl orotate has several scientific research applications:

    Chemistry: this compound is used as an intermediate in the synthesis of various pyrimidine derivatives. It serves as a precursor for the preparation of other orotic acid esters and analogs.

    Biology: this compound has been studied for its potential to stimulate the proliferation of human mesenchymal stem cells. It is also used in research related to nucleotide biosynthesis and metabolism.

    Medicine: this compound and its derivatives have shown promise in the treatment of liver dysfunction, myocardial infarction, and other cardiovascular diseases. They are also being investigated for their potential antitumor and antimicrobial activities.

    Industry: this compound is used in the production of pharmaceuticals and as a growth stimulant in agriculture.

Mechanism of Action

Orotate (orotic acid) is a precursor in the biosynthesis of pyrimidines. In mammals, it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme .

Safety and Hazards

Ethyl orotate is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl orotate can be synthesized through the esterification of orotic acid with ethanol. The process involves dissolving orotic acid in a mixture of ethanol and butanol, followed by the addition of a catalytic amount of hydrochloric acid. The mixture is then refluxed for approximately 10 hours with continuous stirring. After the reaction is complete, the solvent is evaporated under reduced pressure to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and butanol, along with a suitable catalyst such as hydrochloric acid. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete esterification. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl orotate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to orotic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: this compound can be reduced to its corresponding alcohol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride, anhydrous ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Hydrolysis: Orotic acid and ethanol.

    Reduction: Alcohol derivative of orotic acid.

    Substitution: Various substituted orotic acid derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl orotate can be compared with other orotic acid derivatives:

    Potassium Orotate: Potassium orotate is the monopotassium salt of orotic acid. It is used in medical practice for its beneficial effects on liver function and protein metabolism.

    Ammonium Orotate: Ammonium orotate is the monoammonium salt of orotic acid.

    Iron Orotate: Iron orotate is a slightly yellowish crystalline solid used for its potential pharmacological properties.

This compound is unique due to its ester functional group, which allows it to participate in various chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIITSDYUWKGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169890
Record name Ethyl orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-53-1
Record name Ethyl orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Orotic acid monohydrate (53.19 g, 0.306 mmol) was added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (46.51 g, 0.306 mmol) in dimethylformamide (85 ml). After stirring for 5 min., ethyl iodide (57.14 g, 0.366 mmol) was added to the solution and the mixture was heated at 60° C. for 5 hrs. Water (1 L) was added, and the resulting precipitate was collected by filtration, washed with water, and dried to give ethyl orotate (49.25 g, 88%).
Name
Orotic acid monohydrate
Quantity
53.19 g
Type
reactant
Reaction Step One
Quantity
46.51 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
57.14 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl orotate
Reactant of Route 2
Reactant of Route 2
Ethyl orotate
Reactant of Route 3
Reactant of Route 3
Ethyl orotate
Reactant of Route 4
Reactant of Route 4
Ethyl orotate
Reactant of Route 5
Ethyl orotate
Reactant of Route 6
Ethyl orotate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.